molecular formula C8H7BrClFO2S B13178642 2-(2-Bromo-3-fluorophenyl)ethane-1-sulfonyl chloride

2-(2-Bromo-3-fluorophenyl)ethane-1-sulfonyl chloride

Cat. No.: B13178642
M. Wt: 301.56 g/mol
InChI Key: BWEBMFVGDLDSFT-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-fluorophenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H7BrClFO2S and a molecular weight of 301.56 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3-fluorophenyl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-Bromo-3-fluorophenyl)ethanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C8H7BrFOH+SOCl2C8H7BrClFO2S+HCl+SO2\text{C8H7BrFOH} + \text{SOCl2} \rightarrow \text{C8H7BrClFO2S} + \text{HCl} + \text{SO2} C8H7BrFOH+SOCl2→C8H7BrClFO2S+HCl+SO2

The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3-fluorophenyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromo-3-fluorophenyl)ethane-1-sulfonyl chloride is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein modification.

    Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-fluorophenyl)ethane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites on biomolecules. This reactivity is exploited in the modification of proteins and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenyl)ethane-1-sulfonyl chloride
  • 2-(2-Fluorophenyl)ethane-1-sulfonyl chloride
  • 2-(3-Fluorophenyl)ethane-1-sulfonyl chloride

Uniqueness

2-(2-Bromo-3-fluorophenyl)ethane-1-sulfonyl chloride is unique due to the presence of both bromine and fluorine atoms on the aromatic ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C8H7BrClFO2S

Molecular Weight

301.56 g/mol

IUPAC Name

2-(2-bromo-3-fluorophenyl)ethanesulfonyl chloride

InChI

InChI=1S/C8H7BrClFO2S/c9-8-6(2-1-3-7(8)11)4-5-14(10,12)13/h1-3H,4-5H2

InChI Key

BWEBMFVGDLDSFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)CCS(=O)(=O)Cl

Origin of Product

United States

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